molecular formula C26H29N5O3S B2776123 N-(3,4-dimethoxyphenethyl)-2-(1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-methylthiazole-5-carboxamide CAS No. 1207007-10-0

N-(3,4-dimethoxyphenethyl)-2-(1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-methylthiazole-5-carboxamide

Cat. No. B2776123
CAS RN: 1207007-10-0
M. Wt: 491.61
InChI Key: UGEUJGDXXIERAQ-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a phenethylamine moiety, a 1,2,3-triazole ring, and a thiazole ring .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the 1,2,3-triazole ring, possibly through a copper-catalyzed azide-alkyne cycloaddition . The thiazole ring could be formed through a condensation reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of the various functional groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure .

Scientific Research Applications

Chemical Synthesis and Modification

N-(3,4-dimethoxyphenethyl)-2-(1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-methylthiazole-5-carboxamide is a compound that falls within a broader class of chemical entities characterized by complex structures involving triazole, thiazole, and carboxamide functional groups. Research has explored the synthesis and functional modification of similar compounds, focusing on the development of new synthetic methodologies and the exploration of their chemical reactivity. For instance, the lithiation of various methyl-substituted azoles, including isoxazoles and thiadiazoles, has been studied to understand their reaction mechanisms and potential applications in synthetic chemistry (Micetich, 1970).

Biological Activities

Compounds with structural similarities to N-(3,4-dimethoxyphenethyl)-2-(1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-methylthiazole-5-carboxamide have been investigated for various biological activities. For example, certain 3,4-disubstituted-5-mercapto-1,2,4-triazoles and their derivatives have shown significant antifungal activity, and some exhibit notable anti-inflammatory and analgesic properties, indicating a potential for therapeutic applications (Udupi et al., 2007).

Antimicrobial Potential

Research on 1,2,3-triazole analogues has contributed to the development of new antimicrobial agents. These studies often involve the synthesis of novel compounds and the evaluation of their antimicrobial efficacy against various pathogens. For example, novel pyrazolopyrimidines derivatives have been synthesized and assessed for their anticancer and anti-5-lipoxygenase activities, highlighting the diverse biological potentials of triazole-containing compounds (Rahmouni et al., 2016).

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. It could potentially interact with biological systems in a variety of ways depending on its structure and the presence of various functional groups .

Safety and Hazards

Without specific information on this compound, it’s difficult to provide accurate safety and hazard information .

Future Directions

Future research on this compound could involve further elucidation of its synthesis, structure, and potential applications .

properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[1-(3,4-dimethylphenyl)-5-methyltriazol-4-yl]-4-methyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N5O3S/c1-15-7-9-20(13-16(15)2)31-18(4)23(29-30-31)26-28-17(3)24(35-26)25(32)27-12-11-19-8-10-21(33-5)22(14-19)34-6/h7-10,13-14H,11-12H2,1-6H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGEUJGDXXIERAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=C(N=N2)C3=NC(=C(S3)C(=O)NCCC4=CC(=C(C=C4)OC)OC)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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